N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Xanthine Oxidase Inhibition Enzyme Kinetics Insufficient Data

Research workflows requiring a structurally characterized xanthine oxidase (XO) inhibitor often suffer from generic scaffold substitutions that invalidate reproducibility. This compound delivers a unique bithiophene-benzoxazolone chemotype-verified in ChEMBL (CHEMBL3310952) and BindingDB (BDBM50237977)-with confirmed competitive bovine XO inhibition (Ki 820 nM). • Differentiated Scaffold: Bithiophene-ethyl-benzoxazolone architecture distinct from purine-like inhibitors, enabling scaffold-hopping campaigns or matched negative control for high-potency XO programs. • Batch Consistency: Request full purity certification and residue analysis before purchase to ensure experimental reproducibility. • Supply Assurance: Standard pack sizes 10-250 mg in stock; bulk custom synthesis available on request.

Molecular Formula C19H16N2O3S2
Molecular Weight 384.47
CAS No. 2034596-79-5
Cat. No. B2709286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
CAS2034596-79-5
Molecular FormulaC19H16N2O3S2
Molecular Weight384.47
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCC3=CC=C(S3)C4=CSC=C4
InChIInChI=1S/C19H16N2O3S2/c22-18(11-21-15-3-1-2-4-16(15)24-19(21)23)20-9-7-14-5-6-17(26-14)13-8-10-25-12-13/h1-6,8,10,12H,7,9,11H2,(H,20,22)
InChIKeyAXNAJWUVUYPHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Procurement Overview


N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS 2034596-79-5) is a synthetic small molecule that incorporates a bithiophene moiety linked via an ethyl bridge to a 2-oxobenzo[d]oxazol-3(2H)-yl acetamide core. The compound is cataloged in authoritative databases such as ChEMBL (ID: CHEMBL3310952) and BindingDB (ID: BDBM50237977) [1]. Its primary reported biological activity is as an inhibitor of bovine xanthine oxidase, with a competitive inhibition constant (Ki) of 820 nM [1]. However, comprehensive quantitative evidence differentiating this compound from close structural analogs or established alternatives is notably absent in the accessible peer-reviewed primary literature.

Workflow Xanthine oxidase enzyme inhibition assays
Potency context Reported high nanomolar to micromolar inhibition (unverified)
Chemotype Unique bithiophene-benzoxazolone scaffold for scaffold-hopping studies

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Specificity Requirements


The limited public evidence base for this compound underscores the risk of generic substitution. While the bithiophene scaffold is common to several bioactive molecules (e.g., the IKK-2 inhibitor SC-514) and the acetamide-linked benzoxazolone core is explored in programs targeting InhA or FoxO1 [1], the specific combination in this molecule is unique to the present compound [2]. Substitution with a generic 'bithiophene' or 'benzoxazolone' derivative cannot guarantee retention of its particular xanthine oxidase inhibition profile. Due to the absence of head-to-head selectivity panels, any substitution would introduce an unquantifiable risk into a research workflow, potentially invalidating reproducibility. The following section details the singular piece of available evidence, which itself lacks a direct comparator.

Structural analog mismatch
Generic bithiophene or benzoxazolone derivatives may not retain xanthine oxidase inhibition profile.
Selectivity profile unknown
Absence of selectivity data introduces unquantifiable risk in research workflows.

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Quantitative Evidence


Insufficient Comparator Evidence

The only quantitative evidence identified is a BindingDB record reporting a Ki of 820 nM against bovine xanthine oxidase [1]. A separate, unverified annotation suggests an IC50 of 28 µM for the compound [2]. Critically, there are no publicly accessible head-to-head comparisons against other xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) or against close structural analogs. An IC50 value of 28 µM, if accurate, indicates a potency level that is not competitive with established drugs like febuxostat (IC50 < 10 nM) [3]. Without direct comparative data generated under identical assay conditions, a verifiable differentiation claim cannot be made. This evidence gap means the compound cannot be scientifically prioritized over an alternative based on the existing published data.

Comparator Evidence Gap
Data to verify
Ki 820 nM (bovine XO); unverified IC50 28 µM vs. febuxostat IC50
Weak potency relative to clinical XO inhibitors; no head-to-head comparison available.
Class-level inference; potency gap >1000-fold based on disparate assays.
Xanthine Oxidase Inhibition Enzyme Kinetics Insufficient Data

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Application Scenarios


Chemical Biology Probe for Xanthine Oxidase

If the reported IC50 of 28 µM is confirmed, the compound could serve as a chemical biology tool for probing xanthine oxidase function in cellular assays where high potency is not required. However, its utility is severely limited by the lack of selectivity data against critical off-targets like aldehyde oxidase.

Scaffold-Hopping Reference Point in Medicinal Chemistry

The unique bithiophene-benzoxazolone architecture provides a structurally novel chemotype for xanthine oxidase inhibition (Ki 820 nM). It could be used as a reference point in medicinal chemistry campaigns focused on scaffold-hopping to escape the intellectual property space of purine-like inhibitors.

Negative Control for High-Potency Xanthine Oxidase Inhibitor Studies

Given its relatively weak potency (micromolar range) compared to clinical standards, a well-characterized sample of this compound could serve as a matched negative control in experiments designed to validate the efficacy of more potent XO inhibitors.

Application
Selection Property
Validation Focus
Chemical biology probe for XO
Reported micromolar XO inhibition context
Confirm IC50 & selectivity against aldehyde oxidase
Scaffold-hopping reference
Novel bithiophene-benzoxazolone architecture
Verify competitive inhibition mechanism
Negative control for high-potency XO studies
Micromolar potency relative to clinical inhibitors
Characterize identity and purity
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